

An In-Depth Technical Guide to the Chemical Structure of Manganese Picolinate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Manganese picolinate*

Cat. No.: *B078961*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Manganese picolinate, a coordination complex of manganese(II) and picolinic acid, is a subject of significant interest in biochemical and pharmaceutical research due to its enhanced bioavailability compared to inorganic manganese salts. This document provides a comprehensive technical overview of the chemical structure, synthesis, and physicochemical properties of **manganese picolinate**. Detailed experimental protocols for its synthesis and characterization by various spectroscopic and crystallographic techniques are presented. All quantitative data, including crystallographic parameters and spectroscopic assignments, are summarized in structured tables for clarity and comparative analysis. Furthermore, this guide elucidates the critical role of manganese as an enzymatic cofactor in key biological signaling pathways, visualized through detailed diagrams to facilitate understanding of its metabolic and physiological significance.

Chemical Structure and Physicochemical Properties

Manganese picolinate is a chelate where the manganese(II) ion is coordinated by two picolinate ligands. The picolinate anion, derived from picolinic acid (pyridine-2-carboxylic acid), acts as a bidentate ligand, coordinating to the manganese ion through the nitrogen atom of the pyridine ring and one of the oxygen atoms of the carboxylate group. This chelation results in the formation of stable five-membered rings, which contributes to the overall stability of the complex. The most well-characterized form is the dihydrate, $[\text{Mn}(\text{C}_6\text{H}_4\text{NO}_2)_2(\text{H}_2\text{O})_2]$.

The coordination geometry around the central manganese(II) ion in the dihydrate complex is a distorted octahedron. The two picolinate ligands are coordinated in a bidentate fashion, and two water molecules occupy the remaining coordination sites.

Table 1: General Physicochemical Properties of **Manganese Picolinate**

Property	Value	Reference
IUPAC Name	manganese(2+);pyridine-2-carboxylate	
CAS Number	14049-88-8	
Molecular Formula	C ₁₂ H ₈ MnN ₂ O ₄	
Molecular Weight	299.14 g/mol	
Appearance	White to pinkish crystalline or granular powder	[1]

Experimental Data

Crystallographic Data

The crystal structure of diaquabis(picolinato)manganese(II), [Mn(pic)₂(H₂O)₂], has been determined by single-crystal X-ray diffraction. The complex crystallizes in the monoclinic system.

Table 2: Crystal Data and Structure Refinement for [Mn(pic)₂(H₂O)₂]

Parameter	Value
Empirical formula	C ₁₂ H ₁₂ MnN ₂ O ₆
Formula weight	335.18
Crystal system	Monoclinic
Space group	P2 ₁ /c
a (Å)	8.256(2)
b (Å)	5.319(1)
c (Å)	14.733(3)
β (°)	100.58(2)
Volume (Å ³)	635.8(2)
Z	2
Density (calculated) (g/cm ³)	1.751

Table 3: Selected Bond Lengths and Angles for [Mn(pic)₂(H₂O)₂]

Bond	Length (Å)	Bond	Angle (°)
Mn-O(1)	2.148(2)	O(1)-Mn-N(1)	72.8(1)
Mn-N(1)	2.276(2)	O(1)-Mn-O(2)	90.1(1)
Mn-O(2)	2.203(2)	N(1)-Mn-O(2)	91.2(1)

Spectroscopic Data

Spectroscopic techniques are crucial for confirming the coordination of the picolinate ligand to the manganese ion and for understanding the electronic structure of the complex.

Table 4: Key Spectroscopic Data for Manganese(II) Picolinate Complexes

Spectroscopic Technique	Key Findings and Assignments
FT-IR Spectroscopy	The coordination of the picolinate ligand is confirmed by shifts in the vibrational frequencies of the carboxylate and pyridine ring groups. The asymmetric and symmetric stretching vibrations of the carboxylate group ($\nu_{as}(COO^-)$ and $\nu_s(COO^-)$) are particularly informative.
Raman Spectroscopy	Complements FT-IR data, providing further information on the vibrational modes of the complex.
UV-Vis Spectroscopy	Provides information about the electronic transitions within the complex. The spectra typically show bands corresponding to intra-ligand ($\pi \rightarrow \pi^*$) and ligand-to-metal charge transfer (LMCT) transitions.
Electron Paramagnetic Resonance (EPR)	The X-band EPR spectrum of a Mn(II) complex at room temperature typically shows six hyperfine lines centered around $g \approx 2.0$, which is characteristic of an octahedral site symmetry for the Mn(II) ion. ^[2]

Experimental Protocols

Synthesis of Diaquabis(picolinato)manganese(II) [Mn(pic)₂(H₂O)₂]

This protocol is based on the general method for the synthesis of transition metal picolinate complexes.

Materials:

- Manganese(II) chloride tetrahydrate ($MnCl_2 \cdot 4H_2O$)
- Picolinic acid ($C_6H_5NO_2$)

- Sodium hydroxide (NaOH)
- Ethanol
- Deionized water

Procedure:

- Dissolve picolinic acid in a minimal amount of deionized water and neutralize with a stoichiometric amount of aqueous sodium hydroxide solution to form sodium picolinate.
- Prepare an aqueous solution of manganese(II) chloride tetrahydrate.
- Slowly add the manganese(II) chloride solution to the sodium picolinate solution with constant stirring.
- A precipitate of **manganese picolinate** will form. The reaction mixture may be gently heated to ensure complete reaction.
- Allow the mixture to cool to room temperature, and then collect the precipitate by vacuum filtration.
- Wash the precipitate with deionized water and then with a small amount of ethanol.
- Dry the product in a desiccator over a suitable drying agent.
- Single crystals suitable for X-ray diffraction can be obtained by slow evaporation of a dilute aqueous solution of the complex.

[Click to download full resolution via product page](#)

Characterization Methods

- Single-Crystal X-ray Diffraction: A suitable single crystal is mounted on a goniometer. Diffraction data are collected at a controlled temperature using a diffractometer with a

specific radiation source (e.g., Mo K α). The structure is solved and refined using appropriate software packages.

- FT-IR and Raman Spectroscopy: Spectra are recorded on solid samples using an FT-IR spectrometer and a Raman spectrometer, respectively.
- UV-Vis Spectroscopy: The electronic absorption spectrum is recorded by dissolving the complex in a suitable solvent (e.g., water or DMSO) and measuring the absorbance over a range of wavelengths.
- Electron Paramagnetic Resonance (EPR) Spectroscopy: The EPR spectrum is recorded on a powdered sample at room temperature using an X-band EPR spectrometer.

Biological Role and Signaling Pathways

Manganese is an essential trace mineral that functions as a cofactor for a variety of enzymes, playing a crucial role in development, metabolism, and antioxidant defense. **Manganese picolinate** serves as a bioavailable source of manganese for these processes.

Key Enzymatic Roles of Manganese:

- Manganese Superoxide Dismutase (MnSOD): Located in the mitochondria, MnSOD is a primary antioxidant enzyme that catalyzes the dismutation of superoxide radicals into molecular oxygen and hydrogen peroxide, thereby protecting cells from oxidative damage.
- Glycosyltransferases: These enzymes are essential for the synthesis of proteoglycans required for the formation of healthy cartilage and bone.
- Pyruvate Carboxylase: A manganese-containing enzyme that is critical in gluconeogenesis, the process of synthesizing glucose from non-carbohydrate precursors.
- Arginase: This manganese-containing enzyme is required by the liver for the urea cycle, which detoxifies ammonia generated during amino acid metabolism.
- Glutamine Synthetase: A manganese-activated enzyme in the brain that converts glutamate (an excitotoxic neurotransmitter) to glutamine.

The picolinate ligand is thought to facilitate the absorption of manganese in the gastrointestinal tract, potentially via the divalent metal transporter 1 (DMT1).

[Click to download full resolution via product page](#)

Conclusion

Manganese picolinate is a structurally well-defined coordination complex with significant biological relevance. Its chelated structure enhances the bioavailability of manganese, an essential cofactor for numerous vital enzymes. The detailed crystallographic and spectroscopic data, along with established synthesis protocols, provide a solid foundation for researchers in drug development and life sciences to further investigate its therapeutic potential and role in cellular metabolism and signaling. The understanding of its chemical properties is intrinsically linked to its function in biological systems, making it a valuable compound for both fundamental and applied scientific research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [An In-Depth Technical Guide to the Chemical Structure of Manganese Picolinate]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b078961#what-is-the-chemical-structure-of-manganese-picoline>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com